Cas no 1339666-74-8 (1-(butan-2-yl)-4-iodo-1H-pyrazole)

1-(butan-2-yl)-4-iodo-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 4-iodo-1-(methylpropyl)pyrazole

- 1-sec-Butyl-4-iodo-1H-pyrazole

- 1-butan-2-yl-4-iodopyrazole

- 1-(sec-Butyl)-4-iodo-1H-pyrazole

- SBB074015

- 1-(butan-2-yl)-4-iodo-1H-pyrazole

-

- インチ: 1S/C7H11IN2/c1-3-6(2)10-5-7(8)4-9-10/h4-6H,3H2,1-2H3

- InChIKey: ZMHFNXBDYILZQT-UHFFFAOYSA-N

- SMILES: IC1C=NN(C=1)C(C)CC

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 1

- 重原子数量: 10

- 回転可能化学結合数: 2

- 複雑さ: 108

- XLogP3: 2.1

- トポロジー分子極性表面積: 17.8

1-(butan-2-yl)-4-iodo-1H-pyrazole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F8886-7543-0.5g |

1-(butan-2-yl)-4-iodo-1H-pyrazole |

1339666-74-8 | 95%+ | 0.5g |

$413.0 | 2023-09-05 | |

| Life Chemicals | F8886-7543-10g |

1-(butan-2-yl)-4-iodo-1H-pyrazole |

1339666-74-8 | 95%+ | 10g |

$1827.0 | 2023-09-05 | |

| Chemenu | CM494483-1g |

1-(sec-Butyl)-4-iodo-1H-pyrazole |

1339666-74-8 | 97% | 1g |

$190 | 2022-06-13 | |

| Life Chemicals | F8886-7543-1g |

1-(butan-2-yl)-4-iodo-1H-pyrazole |

1339666-74-8 | 95%+ | 1g |

$435.0 | 2023-09-05 | |

| Life Chemicals | F8886-7543-5g |

1-(butan-2-yl)-4-iodo-1H-pyrazole |

1339666-74-8 | 95%+ | 5g |

$1305.0 | 2023-09-05 | |

| TRC | S158311-100mg |

1-sec-butyl-4-iodo-1h-pyrazole |

1339666-74-8 | 100mg |

$ 115.00 | 2022-06-03 | ||

| TRC | S158311-1g |

1-sec-butyl-4-iodo-1h-pyrazole |

1339666-74-8 | 1g |

$ 615.00 | 2022-06-03 | ||

| Chemenu | CM494483-5g |

1-(sec-Butyl)-4-iodo-1H-pyrazole |

1339666-74-8 | 97% | 5g |

$564 | 2022-06-13 | |

| Life Chemicals | F8886-7543-0.25g |

1-(butan-2-yl)-4-iodo-1H-pyrazole |

1339666-74-8 | 95%+ | 0.25g |

$392.0 | 2023-09-05 | |

| Life Chemicals | F8886-7543-2.5g |

1-(butan-2-yl)-4-iodo-1H-pyrazole |

1339666-74-8 | 95%+ | 2.5g |

$870.0 | 2023-09-05 |

1-(butan-2-yl)-4-iodo-1H-pyrazole 関連文献

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

3. Back matter

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

1-(butan-2-yl)-4-iodo-1H-pyrazoleに関する追加情報

1-(Butan-2-yl)-4-iodo-1H-pyrazole: A Comprehensive Overview of CAS No. 1339666-74-8

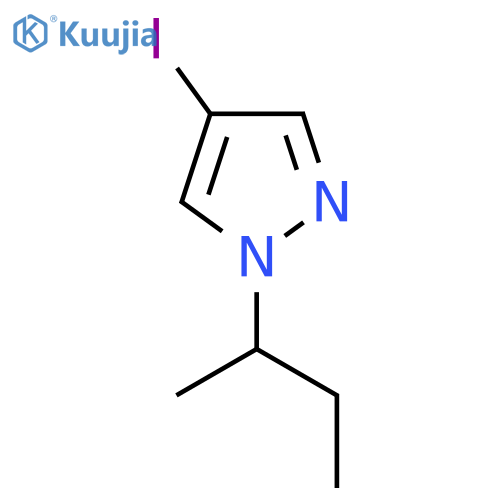

1-(Butan-2-yl)-4-iodo-1H-pyrazole, with the CAS number 1339666-74-8, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. The presence of the iodine substituent at the 4-position and the butyl group at the 1-position imparts unique chemical and biological characteristics to this molecule.

The chemical structure of 1-(butan-2-yl)-4-iodo-1H-pyrazole is characterized by a five-membered heterocyclic ring with two nitrogen atoms, an iodine atom, and a butyl group. The iodine substituent is particularly noteworthy as it can significantly influence the compound's reactivity and biological activity. Iodinated compounds are often used in radiopharmaceuticals and as intermediates in the synthesis of various pharmaceuticals due to their ability to undergo selective reactions and their potential for targeted delivery.

In recent years, 1-(butan-2-yl)-4-iodo-1H-pyrazole has been studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as a building block in the synthesis of more complex molecules with therapeutic potential. For instance, pyrazoles with iodine substituents have shown promise in the development of anti-cancer agents, particularly in targeting specific enzymes involved in cancer progression.

A study published in the Journal of Medicinal Chemistry highlighted the use of 1-(butan-2-yl)-4-iodo-1H-pyrazole as a precursor in the synthesis of novel inhibitors of tyrosine kinases. Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways and are often overexpressed in various types of cancer. The researchers found that derivatives of 1-(butan-2-yl)-4-iodo-1H-pyrazole exhibited potent inhibitory activity against specific tyrosine kinases, suggesting their potential as lead compounds for further drug development.

Beyond its applications in cancer research, 1-(butan-2-yl)-4-iodo-1H-pyrazole has also been explored for its anti-inflammatory properties. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are major health concerns worldwide, and there is a continuous need for new therapeutic options. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of 1-(butan-2-yl)-4-iodo-1H-pyrazole exhibited significant anti-inflammatory activity by inhibiting key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX).

The synthetic accessibility of 1-(butan-2-yl)-4-iodo-1H-pyrazole is another factor contributing to its appeal in pharmaceutical research. The compound can be synthesized through a series of well-established chemical reactions, making it a valuable intermediate for the preparation of more complex molecules. One common synthetic route involves the reaction of 4-bromo-pyrazole with butanone followed by iodination to introduce the iodine substituent at the 4-position.

The physical properties of 1-(butan-2-yl)-4-iodo-1H-pyrazole, such as its solubility and stability, are also important considerations for its use in various applications. The compound is generally stable under standard laboratory conditions but may require careful handling due to its reactivity with certain chemicals. Its solubility in organic solvents makes it suitable for use in solution-phase reactions and purification processes.

In conclusion, 1-(butan-2-yl)-4-iodo-1H-pyrazole (CAS No. 1339666-74-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, synthetic accessibility, and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to advance, it is likely that new insights into the properties and applications of this compound will emerge, further expanding its utility in the field.

1339666-74-8 (1-(butan-2-yl)-4-iodo-1H-pyrazole) Related Products

- 723332-02-3(5-(2,4-dichlorophenyl)methylidene-3-4-(difluoromethoxy)phenyl-2-sulfanylideneimidazolidin-4-one)

- 2172931-40-5(4-Chloro-2-ethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one)

- 1049373-71-8(N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide)

- 1804569-78-5(Ethyl 3-amino-4-cyano-5-(trifluoromethoxy)pyridine-2-carboxylate)

- 1261880-21-0(2-Chloro-4-(4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine)

- 2228818-43-5(2-(propan-2-yloxy)-6-(pyrrolidin-3-yloxy)pyridine)

- 2137100-66-2(1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine)

- 1805493-86-0(2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-acetic acid)

- 2228982-92-9(3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one)

- 1105198-48-8(1-benzyl-3-methyl-7-(propan-2-yl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)